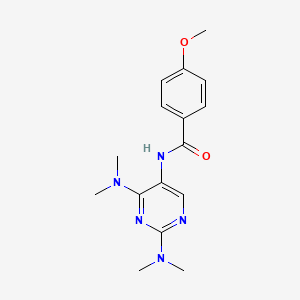
3-(3-Bromophenyl)-5-methyl-isoxazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Bromophenyl)-5-methyl-isoxazole-4-carbaldehyde, also known as BRIM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. BRIM belongs to the isoxazole family of compounds, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 3-(3-Bromophenyl)-5-methyl-isoxazole-4-carbaldehyde is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and survival. 3-(3-Bromophenyl)-5-methyl-isoxazole-4-carbaldehyde has also been shown to induce oxidative stress in cancer cells, leading to cell death.
Biochemical and physiological effects:
3-(3-Bromophenyl)-5-methyl-isoxazole-4-carbaldehyde has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. 3-(3-Bromophenyl)-5-methyl-isoxazole-4-carbaldehyde has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(3-Bromophenyl)-5-methyl-isoxazole-4-carbaldehyde in lab experiments is its relatively simple synthesis method and low cost. However, one of the limitations of using 3-(3-Bromophenyl)-5-methyl-isoxazole-4-carbaldehyde is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 3-(3-Bromophenyl)-5-methyl-isoxazole-4-carbaldehyde. One area of interest is the development of new synthetic methods for 3-(3-Bromophenyl)-5-methyl-isoxazole-4-carbaldehyde that could improve its solubility and increase its potency. Another area of interest is the investigation of the mechanism of action of 3-(3-Bromophenyl)-5-methyl-isoxazole-4-carbaldehyde, which could lead to the development of new cancer therapies. Additionally, there is potential for the use of 3-(3-Bromophenyl)-5-methyl-isoxazole-4-carbaldehyde in combination with other drugs to enhance its therapeutic effects.
Métodos De Síntesis
The synthesis of 3-(3-Bromophenyl)-5-methyl-isoxazole-4-carbaldehyde involves the reaction of 3-bromobenzaldehyde with 5-methylisoxazole in the presence of a base and a catalyst. The reaction proceeds through a series of steps, leading to the formation of 3-(3-Bromophenyl)-5-methyl-isoxazole-4-carbaldehyde as the final product. The synthesis method of 3-(3-Bromophenyl)-5-methyl-isoxazole-4-carbaldehyde is relatively simple and cost-effective, making it a popular choice for researchers in the field of medicinal chemistry.
Aplicaciones Científicas De Investigación
3-(3-Bromophenyl)-5-methyl-isoxazole-4-carbaldehyde has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties. 3-(3-Bromophenyl)-5-methyl-isoxazole-4-carbaldehyde has also been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
3-(3-bromophenyl)-5-methyl-1,2-oxazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c1-7-10(6-14)11(13-15-7)8-3-2-4-9(12)5-8/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKRPZKIUBPKJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC(=CC=C2)Br)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromophenyl)-5-methyl-isoxazole-4-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

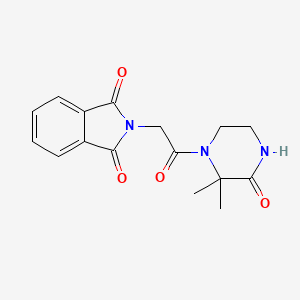
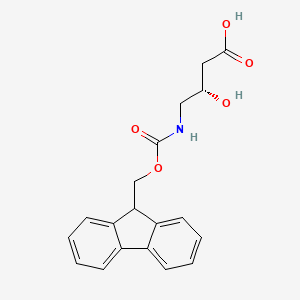
![N-(1,3-benzodioxol-5-yl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2675918.png)
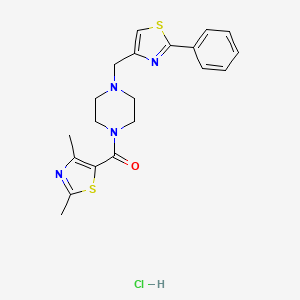
![2-(4-chlorophenyl)-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2675921.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-fluorobenzamide hydrochloride](/img/structure/B2675922.png)
![4-Chloro-2-(trifluoromethyl)pyrazolo[1,5-A]pyrazine](/img/structure/B2675925.png)
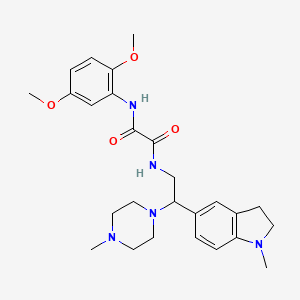
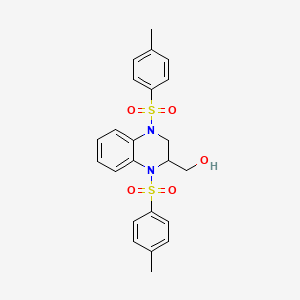
![2-(9-bromo-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2675929.png)
![2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2675930.png)
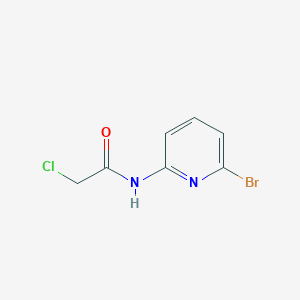
![5-Methoxy-3a-methyl-1,1-dioxo-5,6-dihydro-4H-pyrrolo[1,2-b][1,2]thiazol-3-one](/img/structure/B2675934.png)
